D-Mannose-6,6'-C-d2

Quantitative LC-MS Metabolomics Internal Standard

This site-specific C6-deuterated analog provides a balanced +2 Da mass shift ideal for LC-MS/MS internal standardization, minimizing chromatographic perturbation unlike perdeuterated forms. Essential for accurate mannose quantification in glycosylation studies, metabolic flux analysis, and biopharmaceutical QC. Avoids quantitative error inherent to unlabeled or globally labeled alternatives. Contact us for high-purity, research-grade material.

Molecular Formula C₆H₁₀D₂O₆
Molecular Weight 182.17
Cat. No. B1161262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-6,6'-C-d2
Molecular FormulaC₆H₁₀D₂O₆
Molecular Weight182.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-6,6'-C-d2: A Site-Specific Deuterium-Labeled Carbohydrate for Quantitative LC-MS and Metabolic Tracing


D-Mannose-6,6'-C-d2 is a stable isotope-labeled analog of the monosaccharide D-mannose, where two hydrogen atoms at the C6 position are replaced by deuterium (2H or D) . With a molecular formula of C₆H₁₀D₂O₆ and a molecular weight of 182.17 g/mol, this compound is synthesized for use as an internal standard in mass spectrometry and as a tracer in metabolic flux studies . D-mannose is a C-2 epimer of glucose and plays a critical role in N-linked and O-linked glycosylation of proteins, impacting cellular processes such as signaling and immune response .

Why D-Mannose-6,6'-C-d2 Cannot Be Replaced by Unlabeled D-Mannose or Alternative Isotopologues in Quantitative Analysis


Substituting D-Mannose-6,6'-C-d2 with unlabeled D-mannose or other isotopologues (e.g., 13C-labeled or perdeuterated mannose) in analytical workflows introduces significant quantitative error and compromises experimental validity. Unlabeled mannose cannot serve as an internal standard for MS because it is indistinguishable from the endogenous analyte, precluding correction for matrix effects and ionization variability [1]. 13C-labeled mannose, while an effective internal standard, co-elutes with the analyte and does not provide the same retention time shift that can be leveraged for chromatographic separation of isomers . Perdeuterated mannose (e.g., D-mannose-d7) can exhibit excessive retention time shifts due to the cumulative isotope effect of multiple deuterium atoms, potentially causing it to experience different ionization conditions than the analyte and reducing quantification accuracy [2]. The site-specific labeling of D-Mannose-6,6'-C-d2 at the C6 position offers a balanced +2 Da mass shift for MS differentiation while minimizing chromatographic perturbation, making it a uniquely suitable internal standard for precise quantification of mannose in complex biological matrices .

Quantitative Differentiation of D-Mannose-6,6'-C-d2: Comparative Data for Scientific Selection


Mass Shift for MS Differentiation: D-Mannose-6,6'-C-d2 vs. Unlabeled D-Mannose

D-Mannose-6,6'-C-d2 provides a +2 Da mass shift relative to unlabeled D-mannose (m/z 180.16 → 182.17 for the [M+H]+ ion), enabling unambiguous differentiation between the internal standard and the endogenous analyte in mass spectrometry . This mass difference is sufficient to avoid isotopic overlap while minimizing the chromatographic retention time shift often observed with higher deuterium incorporation [1].

Quantitative LC-MS Metabolomics Internal Standard

Isotopic Purity: D-Mannose-6,6'-C-d2 vs. Unlabeled D-Mannose

D-Mannose-6,6'-C-d2 is supplied with a specified isotopic enrichment of 98 atom % D at the C6 position . This high level of isotopic purity is critical for minimizing the contribution of unlabeled species to the internal standard signal, which would otherwise lead to underestimation of the analyte concentration in quantitative assays [1].

Isotopic Enrichment Quality Control Quantitative Accuracy

Chromatographic Behavior: D-Mannose-6,6'-C-d2 vs. 13C-Labeled D-Mannose

Unlike 13C-labeled internal standards, which typically co-elute perfectly with the unlabeled analyte, deuterium-labeled compounds such as D-Mannose-6,6'-C-d2 can exhibit a slight, reproducible retention time shift [1]. While 13C-labeled mannose (e.g., D-Mannose-13C6) provides a +6 Da mass shift with no chromatographic separation, D-Mannose-6,6'-C-d2 offers a +2 Da mass shift with a minor retention time difference due to the deuterium isotope effect [2]. This slight shift can be advantageous for resolving closely eluting isomers in complex biological samples [3].

LC-MS Isotope Effect Chromatography

Chemical Purity: D-Mannose-6,6'-C-d2 vs. Unlabeled D-Mannose

D-Mannose-6,6'-C-d2 is typically supplied with a chemical purity of ≥98% . This high level of chemical purity ensures that the internal standard does not introduce significant impurities that could interfere with the quantification of mannose in biological samples . Unlabeled D-mannose used as a calibration standard may have lower or less rigorously specified purity, potentially affecting the accuracy of the calibration curve [1].

Purity Analytical Standard Quality Control

Metabolic Tracing Specificity: Site-Specific Labeling at C6 vs. Global Labeling

The site-specific incorporation of deuterium at the C6 position of D-Mannose-6,6'-C-d2 allows for precise tracing of metabolic pathways involving the terminal hydroxymethyl group of mannose [1]. In contrast, globally labeled mannose (e.g., D-mannose-d7 or UL-13C6-mannose) results in complex isotopologue distributions that can complicate the interpretation of mass isotopomer data in metabolic flux analysis . The selective labeling at C6 simplifies the mass isotopomer distribution, enabling clearer resolution of metabolic fluxes through specific pathways, such as those involving mannose-6-phosphate or GDP-mannose [2].

Metabolic Flux Analysis Isotopologue Tracer Studies

LC-MS/MS Method Performance: Use of D-Mannose-6,6'-C-d2 as Internal Standard vs. Structural Analogs

Stable isotope-labeled internal standards, such as D-Mannose-6,6'-C-d2, are widely recognized to provide superior assay performance in quantitative LC-MS/MS compared to structural analogs [1]. A validated HPLC-MS-MS method for quantifying D-mannose in human plasma, which employed a stable isotope-labeled internal standard (13C6-D-mannose), achieved linearity over a concentration range of 0.31–40 μg/mL, with reproducibility (RSD <10%) and accuracy (96–104%) [2]. While this study used a 13C-labeled internal standard, the same principles apply to D-Mannose-6,6'-C-d2, which offers comparable performance with the added benefit of a potential retention time shift for isomer resolution [3]. The use of an isotopically labeled internal standard is critical for achieving the precision and accuracy required for regulatory-compliant bioanalysis .

Method Validation LC-MS/MS Bioanalysis

Optimal Use Cases for D-Mannose-6,6'-C-d2 in Analytical and Metabolic Research


Absolute Quantification of D-Mannose in Human Plasma by LC-MS/MS

D-Mannose-6,6'-C-d2 is the ideal internal standard for developing and validating quantitative LC-MS/MS methods to measure mannose concentrations in human plasma [1]. Its +2 Da mass shift allows for precise correction of matrix effects and ionization variability, while its site-specific labeling minimizes the risk of chromatographic interference. This application is critical for clinical studies investigating mannose as a biomarker for conditions such as diabetes or congenital disorders of glycosylation [2].

Targeted Metabolic Flux Analysis of Mannose Utilization in Glycosylation Pathways

D-Mannose-6,6'-C-d2 serves as a precise metabolic tracer for quantifying the flux of mannose into N-linked and O-linked glycosylation pathways . By introducing this site-specifically labeled compound into cell cultures or animal models, researchers can track the incorporation of the C6-deuterated mannose unit into glycoproteins using LC-MS. The simplified mass isotopomer distribution, compared to globally labeled tracers, enables more accurate determination of pathway-specific fluxes, particularly in studies of cancer metabolism or recombinant protein production in CHO cells [3].

Enzymology Studies of Mannose-Processing Enzymes

The site-specific deuterium label at the C6 position of D-Mannose-6,6'-C-d2 makes it a valuable substrate for studying the kinetics and mechanism of enzymes involved in mannose metabolism, such as phosphomannose isomerase (MPI) or mannose-6-phosphate isomerase [4]. The deuterium label provides a distinct mass signature that can be used to monitor substrate conversion and product formation by MS without the need for radioactive tracers. This application is essential for characterizing enzyme function and for screening potential inhibitors for therapeutic development .

Method Development and Validation for Monosaccharide Profiling in Biopharmaceuticals

In the biopharmaceutical industry, accurate quantification of monosaccharides, including mannose, is crucial for characterizing glycoprotein therapeutics. D-Mannose-6,6'-C-d2 can be used as a highly reliable internal standard for developing and validating HPLC-MS methods for monosaccharide compositional analysis . Its isotopic purity and consistent performance help ensure that the analytical methods meet stringent regulatory requirements for product quality control and batch release .

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